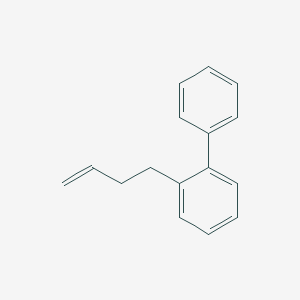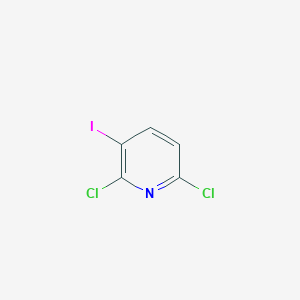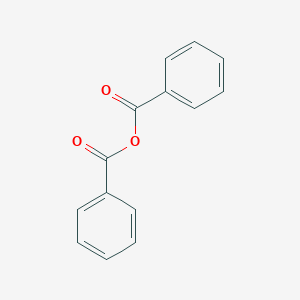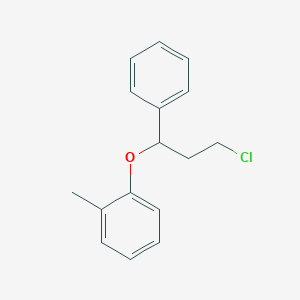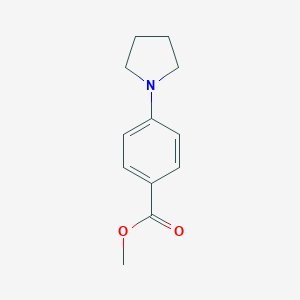
Methyl 4-pyrrolidin-1-ylbenzoate
Descripción general
Descripción
Methyl 4-pyrrolidin-1-ylbenzoate, also known as 4-pyrrolidin-1-ylbenzoic acid methyl ester, is an organic compound belonging to the pyrrolidinone family. It is a white crystalline solid with a melting point of 152-153°C and a molecular weight of 198.24 g/mol. It is soluble in organic solvents such as ethanol and methanol, but insoluble in water. This compound is a versatile molecule used in a variety of scientific research applications, including as a reagent, a catalyst, a ligand, and a building block.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study focused on the synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are structurally related to Methyl 4-pyrrolidin-1-ylbenzoate. These compounds showed promising antibacterial activity, particularly against A. baumannii and M. tuberculosis strains, highlighting their potential in antimicrobial drug development (Nural et al., 2018).
Pyrrolidine Chemistry
Pyrrolidines, which include this compound, play a crucial role in medicine and industry, such as in dyes or agrochemical substances. A study exploring pyrrolidine synthesis revealed new insights into their potential applications (Żmigrodzka et al., 2022).
Brain Penetrant PDE9A Inhibitor
This compound derivatives have been studied for their role in cognitive disorders. One such derivative, PF-04447943, is a selective PDE9A inhibitor that has shown efficacy in various rodent models, offering a new approach to treating cognitive impairments (Verhoest et al., 2012).
Electropolymerization and Electrochemical Applications
Research on the electropolymerization of 4-(pyrrol-1-yl)-benzenethiol derivatives, closely related to this compound, has provided valuable insights into improving the properties of poly(pyrrole) layers. These findings have implications in enhancing the conductivity and smoothness of surfaces in various applications (Schneider et al., 2017).
Antitumor and Antimicrobial Properties
New substituted pyrrolidine-3,4-diol derivatives have shown potent inhibition against certain glycosidases and demonstrated significant growth inhibitory properties for human glioblastoma and melanoma cells, suggesting their potential in cancer treatment (Fiaux et al., 2005).
Anticancer Studies
A series of Ag(I)-, Au(I)-, and Au(III)-complexes supported by a pyridine-based ligand exhibited notable growth inhibition in several cancer cell lines, indicating their potential as anticancer agents (Jhulki et al., 2018).
Epoxidation Reactions
An Fe(ii) complex with a chiral dipyrrolidine ligand, related to this compound, was found to catalyze asymmetric epoxidation reactions of olefins with high enantioselectivity, offering a new approach to chemical synthesis (Mitra et al., 2019).
Safety and Hazards
“Methyl 4-pyrrolidin-1-ylbenzoate” is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
methyl 4-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIVNLQKURGIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426266 | |
| Record name | methyl 4-pyrrolidin-1-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129414-26-2 | |
| Record name | methyl 4-pyrrolidin-1-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





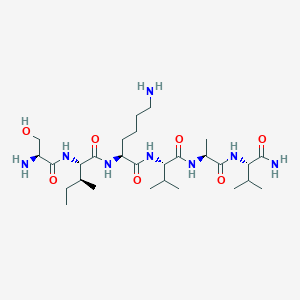
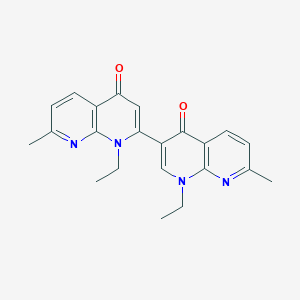



![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)
